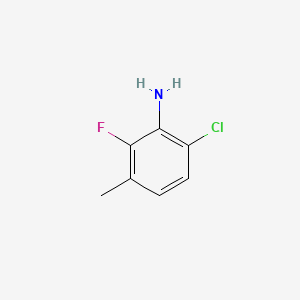

6-Chloro-2-fluoro-3-methylaniline

Description

BenchChem offers high-quality 6-Chloro-2-fluoro-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoro-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHIYPYDZBWKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylaniline (CAS No. 702640-48-0)

Introduction

6-Chloro-2-fluoro-3-methylaniline is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group on the aniline core—imparts specific steric and electronic properties that are instrumental in designing complex molecular architectures with desired biological activities. The strategic placement of a fluorine atom, for instance, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

This technical guide provides a comprehensive overview of 6-chloro-2-fluoro-3-methylaniline, from its fundamental properties to detailed synthetic protocols, analytical methodologies, and safety considerations. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application of this versatile chemical intermediate.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and process development. The key identifiers and properties of 6-chloro-2-fluoro-3-methylaniline are summarized below.

| Property | Value | Source |

| CAS Number | 702640-48-0 | [2][3][4][5] |

| Molecular Formula | C₇H₇ClFN | [5] |

| Molecular Weight | 159.59 g/mol | [5] |

| IUPAC Name | 6-chloro-2-fluoro-3-methylaniline | [5] |

| Synonyms | 2-chloro-5-methyl-6-fluoroaniline, 6-chloro-2-fluoro-3-methyl-aniline | [5] |

| Appearance | Liquid | |

| Purity | Typically ≥97% | [5] |

| InChI Key | QXHIYPYDZBWKFU-UHFFFAOYSA-N | [5] |

| SMILES | CC1=C(F)C(N)=C(Cl)C=C1 | [5] |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Synthesis of 6-Chloro-2-fluoro-3-methylaniline: A Mechanistic Approach

The synthesis of substituted anilines can be approached through various methodologies, with the reduction of the corresponding nitroarene being a classical and robust strategy.[6] This section details a representative synthetic pathway to 6-chloro-2-fluoro-3-methylaniline, emphasizing the rationale behind the procedural steps.

A common precursor for this synthesis is a suitably substituted nitrobenzene. The general workflow involves the reduction of a nitro group to an amine.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of 6-chloro-2-fluoro-3-methylaniline.

Detailed Experimental Protocol: Reduction of a Nitroarene Precursor

This protocol describes the reduction of a hypothetical precursor, 1-chloro-2-fluoro-3-methyl-6-nitrobenzene, to the target aniline.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a suspension of finely divided iron powder in water.

-

The choice of iron as the reducing agent is driven by its cost-effectiveness and efficiency in acidic media for nitro group reductions.[7]

Step 2: Acidification

-

Slowly add a catalytic amount of concentrated hydrochloric acid to the iron suspension with vigorous stirring. This initiates the formation of the active reducing species.

Step 3: Addition of the Nitroarene

-

Heat the mixture to a gentle reflux.

-

Add the 1-chloro-2-fluoro-3-methyl-6-nitrobenzene precursor portion-wise or as a solution in a suitable solvent (e.g., ethanol) to control the exothermic reaction.

Step 4: Reaction Monitoring and Completion

-

Maintain the reaction at reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Step 5: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add a strong base, such as sodium carbonate or sodium hydroxide, to neutralize the acid and precipitate iron salts.[7]

-

The target aniline is then extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Step 6: Purification

-

The crude 6-chloro-2-fluoro-3-methylaniline is purified by vacuum distillation or flash column chromatography on silica gel to obtain the final product with high purity.[7][8]

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of 6-chloro-2-fluoro-3-methylaniline is crucial for its application in sensitive areas like drug development. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.

Analytical Workflow

Caption: Standard analytical workflow for the quality control of 6-chloro-2-fluoro-3-methylaniline.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, coupled with a UV detector, is typically effective.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying volatile impurities. It provides both retention time data for separation and mass spectral data for structural confirmation of the main component and any minor impurities.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's atomic connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-Cl and C-F bonds.

Applications in Drug Development and Organic Synthesis

Substituted anilines are foundational scaffolds in medicinal chemistry. The presence of both chloro and fluoro substituents in 6-chloro-2-fluoro-3-methylaniline makes it a particularly interesting building block.

-

Bioisosteric Replacement: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved pharmacokinetic properties.

-

Modulation of pKa: The electron-withdrawing nature of the halogen substituents lowers the basicity (pKa) of the aniline nitrogen. This can be crucial for optimizing the ionization state of a drug molecule at physiological pH, affecting its solubility, permeability, and target binding.

-

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Strategic placement of a fluorine atom can block metabolic pathways, thereby increasing the drug's half-life.

-

Intermediate for Heterocyclic Synthesis: This aniline is a key precursor for the synthesis of various heterocyclic compounds, such as quinolines, quinazolines, and benzodiazepines, which are prevalent motifs in many approved drugs.

While specific drugs containing the 6-chloro-2-fluoro-3-methylaniline moiety are not prominently disclosed in publicly available literature, its structural alerts are indicative of its potential in the synthesis of kinase inhibitors and other targeted therapies where substituted anilines are common pharmacophores.[11]

Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage of 6-chloro-2-fluoro-3-methylaniline are imperative for laboratory safety. The following information is a summary of general safety precautions.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[12][13] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12][13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in the dark and under an inert atmosphere.[12] |

| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Seek immediate medical attention if you feel unwell.[13][14] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12] |

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13][15][16][17]

Conclusion

6-Chloro-2-fluoro-3-methylaniline is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by its specific substitution pattern, make it a compound of significant interest to researchers in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, analytical characterization, and safe handling practices, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel chemical entities.

References

-

Reddy, G. S. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]

-

Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 702640-48-0 | 6-Chloro-2-fluoro-3-methylaniline. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Chem Service. (2016). Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

-

PubChem. (n.d.). 3-Chloro-4-fluoro-2-methylaniline. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

-

ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Chloro-2-fluoro-3-methylaniline | 702640-48-0 [sigmaaldrich.com]

- 3. CAS RN 702640-48-0 | Fisher Scientific [fishersci.co.uk]

- 4. arctomsci.com [arctomsci.com]

- 5. 6-Chloro-2-fluoro-3-methylaniline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. prepchem.com [prepchem.com]

- 8. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Physical Properties of 6-Chloro-2-fluoro-3-methylaniline

Introduction

6-Chloro-2-fluoro-3-methylaniline (CAS No. 702640-48-0) is a halogenated and substituted aniline derivative. Compounds of this class are fundamental building blocks in modern synthetic chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and specialized polymers. The precise arrangement of chloro, fluoro, and methyl groups on the aniline scaffold imparts unique electronic and steric properties, which are leveraged by medicinal and process chemists to fine-tune the biological activity, metabolic stability, and selectivity of target molecules.

A comprehensive understanding of the physical properties of this intermediate is not merely academic; it is a prerequisite for its safe handling, effective use in synthesis, and successful purification. This guide provides an in-depth analysis of the core physical characteristics of 6-Chloro-2-fluoro-3-methylaniline, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present a self-validating framework for its characterization and handling.

Section 1: Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The structural attributes and standard identifiers for 6-Chloro-2-fluoro-3-methylaniline are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-2-fluoro-3-methylaniline | [1] |

| Synonyms | 2-chloro-5-methyl-6-fluoroaniline, 6-chloro-2-fluoro-3-methyl-aniline | [1] |

| CAS Number | 702640-48-0 | [1] |

| Molecular Formula | C₇H₇ClFN | [1][2] |

| Molecular Weight | 159.59 g/mol | [1][2] |

| InChI Key | QXHIYPYDZBWKFU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(F)C(N)=C(Cl)C=C1 | [1] |

The molecule's structure, featuring an aniline core with chlorine and fluorine atoms ortho to the amino group and a methyl group meta to it, dictates its reactivity and physical behavior. The electron-withdrawing nature of the halogens deactivates the aromatic ring and lowers the pKa of the amine, while the methyl group provides a slight electron-donating effect.

Section 2: Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. This data is critical for designing reaction conditions (e.g., solvent choice, temperature) and purification strategies (e.g., distillation, crystallization).

| Property | Value / Expected Behavior | Source / Rationale |

| Appearance | Colorless oil to a white low-melting crystalline solid. | Based on related compounds like 2-chloro-5-methyl-6-fluoroaniline.[3] Anilines are known to darken upon exposure to air and light.[4][5] |

| Melting Point | Data not available. Expected to be a low-melting solid. | Structurally similar 3-Chloro-2-methylaniline melts at 2 °C[6], and 3-Fluoro-2-methylaniline melts at 7 °C.[7] |

| Boiling Point | Data not available. Estimated to be >200 °C at atmospheric pressure. | A related isomer, 2-chloro-5-methyl-6-fluoroaniline, boils at 120-131 °C at 20 mmHg.[3] Another, 3-Chloro-2-methylaniline, boils at 245 °C at 760 mmHg.[8] |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate). | The hydrophobic aromatic ring and halogens dominate, limiting aqueous solubility. 3-Chloro-2-methylaniline has a measured water solubility of 4.5 g/L.[9] |

| Refractive Index (n20/D) | 1.5495 | [1] |

Expert Insights on Physicochemical Data

-

Melting and Boiling Points: The absence of readily available public data for these fundamental properties is common for specialized research chemicals. The provided data for analogous compounds serves as a crucial starting point for purification design. For instance, the high boiling point suggests that vacuum distillation is the preferred method for purification to prevent thermal decomposition.[3][10] The melting point, once determined, becomes a primary indicator of purity.

-

Solubility Profile: The expected solubility pattern is classic for substituted anilines. This informs the choice of solvents for reaction media, liquid-liquid extractions during workup, and potential recrystallization systems. Forcing crystallization often requires a binary solvent system, such as ethyl acetate/hexanes.

-

Refractive Index: With a verified value of 1.5495, the refractive index is a rapid, non-destructive technique for identity confirmation and at-line purity assessment during fractionation.[1] A deviation from this value can indicate the presence of impurities or residual solvent.

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A robust characterization workflow is essential for validating the identity and purity of any research compound.

Caption: Standard workflow for the characterization of a synthetic intermediate.

Expected Spectroscopic Signatures

While specific spectra for 6-Chloro-2-fluoro-3-methylaniline are not publicly available, its structure allows for predictable results based on established principles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This spectrum would be expected to show distinct signals for the aromatic protons, a singlet for the methyl (CH₃) group protons, and a broad singlet for the amine (NH₂) protons. The exact chemical shifts and coupling patterns of the aromatic protons would provide definitive proof of the substitution pattern.

-

¹³C NMR : Seven unique carbon signals are expected, confirming the presence of all carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents (Cl, F, N, CH₃).

-

¹⁹F NMR : A single resonance would be expected, confirming the presence of the single fluorine atom.

-

-

Infrared (IR) Spectroscopy : The IR spectrum serves to confirm functional groups. Key expected absorption bands include a doublet for the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), an aliphatic C-H stretch from the methyl group (~2850-2960 cm⁻¹), and characteristic C-Cl and C-F stretches in the fingerprint region (typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).

-

Mass Spectrometry (MS) : This technique validates the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 159.59. A critical diagnostic feature will be the isotopic pattern of chlorine: an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Section 4: Safety, Handling, and Stability

Substituted anilines as a class require careful handling. The safety protocols for 6-Chloro-2-fluoro-3-methylaniline can be reliably inferred from safety data sheets (SDS) of closely related analogues.

Hazard Profile Summary [4][11][12]:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

Related compounds are also classified as harmful if swallowed or in contact with skin.[4][5]

Recommended Handling Protocol

The following workflow ensures a multi-layered approach to safety, minimizing exposure risk.

Caption: Mandatory safety and handling workflow for halogenated anilines.

Stability and Storage

-

Conditions to Avoid : Direct exposure to light, air, and incompatible materials should be avoided.[5] Many anilines darken over time due to slow oxidation, which may not significantly impact reactivity but can be an indicator of age or improper storage.[4][5]

-

Incompatible Materials : Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or exothermic reactions.[4][5]

-

Recommended Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] An inert atmosphere (e.g., nitrogen or argon) can be used for long-term storage to prevent oxidation.

Conclusion

6-Chloro-2-fluoro-3-methylaniline is a valuable research chemical whose physical properties are critical to its application. While some experimental data points like melting and boiling points are not yet widely published, a robust profile can be constructed from available data and knowledge of analogous structures. Its identity is best confirmed by its refractive index (1.5495) and a combination of NMR, MS, and IR spectroscopy. Safe handling is paramount and requires the use of appropriate engineering controls and personal protective equipment, as the compound is expected to be an irritant to the skin, eyes, and respiratory system. The insights and protocols detailed in this guide provide researchers with the necessary framework to utilize this compound safely and effectively in their synthetic endeavors.

References

- CATO-chem. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). 3-Chloro-2-methylaniline Safety Data Sheet.

- ChemicalBook. (n.d.). 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis.

- Fisher Scientific. (2025). 2-Fluoro-3-methylaniline Safety Data Sheet.

- Fisher Scientific. (2025). 2-Chloro-6-methylaniline Safety Data Sheet.

- TCI America. (2018). 2-Fluoro-N-methylaniline Safety Data Sheet.

- Fisher Scientific. (n.d.). 6-Chloro-2-fluoro-3-methylaniline, 97%, Thermo Scientific.

- PubChem. (n.d.). 3-Chloro-4-fluoro-2-methylaniline. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information.

- Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). Chemical Synthesis.

- BLD Pharm. (n.d.). 702640-48-0|6-Chloro-2-fluoro-3-methylaniline.

- ChemicalBook. (2025). 3-Chloro-2-methylaniline - Safety Data Sheet.

- PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline.

- ChemScene. (n.d.). 3-Chloro-4-fluoro-N-methylaniline.

- CymitQuimica. (n.d.). 3-Fluoro-2-methylaniline, 98+%.

- Lab Pro Inc. (n.d.). 3-Fluoro-2-methylaniline, 25G.

- Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylaniline 99%.

- Sigma-Aldrich. (n.d.). 3-Chloro-2-methylaniline 99%.

Sources

- 1. 6-Chloro-2-fluoro-3-methylaniline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-クロロ-2-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Fluoro-2-methylaniline 99 443-86-7 [sigmaaldrich.com]

- 8. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-fluoro-3-methylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, it explores the compound's spectroscopic characteristics, applications in drug discovery, and critical safety and handling procedures. This guide is intended to serve as an essential resource for researchers and professionals involved in organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Anilines

Substituted anilines are foundational scaffolds in the synthesis of a vast array of industrial and pharmaceutical compounds. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can profoundly influence the pharmacokinetic and physicochemical properties of a molecule.[1][2] 6-Chloro-2-fluoro-3-methylaniline (CAS No: 702640-48-0) is a prime example of such a strategically halogenated intermediate.[3] Its unique substitution pattern offers medicinal chemists a valuable tool for modulating properties such as lipophilicity, metabolic stability, and binding affinity. This guide aims to provide a detailed examination of this compound, from its fundamental properties to its practical applications.

Chemical Structure and Properties

6-Chloro-2-fluoro-3-methylaniline is an aromatic amine with a distinct substitution pattern on the benzene ring. Understanding its structural and electronic properties is crucial for predicting its reactivity and potential applications.

IUPAC Name: 6-chloro-2-fluoro-3-methylaniline[3] Synonyms: 2-chloro-5-methyl-6-fluoroaniline, 6-chloro-2-fluoro-3-methyl-aniline, 6-chloro-2-fluoro-3-methylphenylamine[3]

Structural Diagram

Caption: Chemical structure of 6-Chloro-2-fluoro-3-methylaniline.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-2-fluoro-3-methylaniline is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| CAS Number | 702640-48-0 | [3] |

| Molecular Formula | C7H7ClFN | [3] |

| Molecular Weight | 159.59 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Refractive Index | 1.5495 | [3] |

| Purity | Typically ≥97% | [3] |

Synthesis and Mechanistic Insights

The synthesis of 6-Chloro-2-fluoro-3-methylaniline can be achieved through various synthetic routes. A common approach involves the multi-step transformation of a substituted benzamide. The following protocol is a representative example of its synthesis.

Experimental Protocol: Synthesis from 2-Chloro-5-methyl-6-fluorobenzamide

This protocol outlines a laboratory-scale synthesis. The causality behind key steps is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Hofmann Rearrangement

The synthesis often commences with a Hofmann rearrangement of a primary amide, in this case, 2-chloro-5-methyl-6-fluorobenzamide. This reaction converts the amide into a primary amine with one less carbon atom.

-

Rationale: The Hofmann rearrangement is a reliable method for the synthesis of anilines from the corresponding benzamides. The use of a strong base like sodium hydroxide in the presence of a halogen (bromine, often introduced via N-Bromosuccinimide) facilitates the formation of an isocyanate intermediate, which is then hydrolyzed to the desired aniline.

Step 2: Purification

Purification of the crude product is critical to remove byproducts and unreacted starting materials.

-

Method: The crude product is typically purified by bulb-to-bulb distillation under reduced pressure.[4]

-

Rationale: Distillation is an effective method for purifying liquid products with different boiling points. Performing the distillation under vacuum allows the compound to boil at a lower temperature, preventing thermal decomposition.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 6-Chloro-2-fluoro-3-methylaniline.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-X (C-Cl, C-F) vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.59 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.

Applications in Medicinal Chemistry and Drug Discovery

6-Chloro-2-fluoro-3-methylaniline serves as a crucial building block in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility stems from the ability of its functional groups to undergo a variety of chemical transformations.

-

Pharmaceutical Intermediates: This aniline derivative is a precursor for the synthesis of more complex heterocyclic compounds that form the core of many therapeutic agents. The presence of the chlorine and fluorine atoms can enhance the biological activity and pharmacokinetic profile of the final drug product.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides.[10] The halogen substituents can contribute to the efficacy and environmental stability of these products.

Safety and Handling

Proper handling of 6-Chloro-2-fluoro-3-methylaniline is essential to ensure laboratory safety. The following information is based on available safety data sheets (SDS) for this compound and structurally related anilines.[11][12][13][14][15]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed.[11]

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Inhalation: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] Keep away from incompatible materials such as strong oxidizing agents.[13][14]

Conclusion

6-Chloro-2-fluoro-3-methylaniline is a chemical intermediate of significant value in the fields of drug discovery and agrochemical synthesis. Its unique structural features, conferred by the specific arrangement of chloro, fluoro, and methyl substituents on the aniline scaffold, provide a versatile platform for the development of novel molecules with enhanced biological activity and optimized physicochemical properties. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety considerations to aid researchers and professionals in its effective and safe utilization.

References

-

Chem Service. SAFETY DATA SHEET. [Online] Available at: [Link]

-

Medium. Exploring 3-Chloro-2-Methylaniline: Applications and Properties. [Online] Available at: [Link]

-

PubChem. 3-Chloro-4-fluoro-2-methylaniline. [Online] Available at: [Link]

-

Medium. Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. [Online] Available at: [Link]

- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]

-

PrepChem.com. Preparation of 3-chloro-2-methylaniline. [Online] Available at: [Link]

-

ResearchGate. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. [Online] Available at: [Link]

-

Appchem. 2-Chloro-6-fluoro-3-methylaniline. [Online] Available at: [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Online] Available at: [Link]

-

SpectraBase. 2-Fluoro-N-methylaniline - Optional[Vapor Phase IR] - Spectrum. [Online] Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 6-Chloro-2-fluoro-3-methylaniline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-6-methylaniline(87-63-8) 1H NMR [m.chemicalbook.com]

- 7. 3-Chloro-2-methylaniline(87-60-5) 1H NMR [m.chemicalbook.com]

- 8. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. innospk.com [innospk.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoro-3-methylaniline is a halogenated aromatic amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group on the aniline core—imparts specific steric and electronic properties that are highly advantageous for the synthesis of complex target molecules. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the applications of 6-chloro-2-fluoro-3-methylaniline, with a focus on its role in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in experimental settings. The key properties of 6-chloro-2-fluoro-3-methylaniline are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 159.59 g/mol | [1] |

| Molecular Formula | C₇H₇ClFN | [1] |

| IUPAC Name | 6-chloro-2-fluoro-3-methylaniline | [1] |

| CAS Number | 702640-48-0 | [1] |

| Appearance | White crystalline solid | [2] |

| Purity | Typically ≥97% | [3] |

Synthesis of 6-Chloro-2-fluoro-3-methylaniline: A Step-by-Step Protocol

The synthesis of 6-chloro-2-fluoro-3-methylaniline can be achieved through a multi-step process. The following protocol is a representative example of its preparation, starting from readily available precursors. The rationale behind each step is provided to offer insight into the chemical transformations.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-5-methyl-6-fluorobenzamide

-

Reaction Setup: In a well-ventilated fume hood, suspend 2-chloro-5-methyl-6-fluorobenzoic acid (43 g, 0.25 mol) in dichloromethane (CH₂Cl₂, 500 mL).

-

Activation of Carboxylic Acid: To the suspension, add thionyl chloride (SOCl₂, 36 mL, 0.49 mol) dropwise, followed by a catalytic amount of dimethylformamide (DMF, approx. 0.1 mL). The addition of thionyl chloride converts the carboxylic acid to a more reactive acid chloride. DMF acts as a catalyst for this transformation.

-

Reaction Progression: Heat the mixture to reflux and stir for 12 hours. The reaction is complete when the solid has completely dissolved, resulting in a clear solution.

-

Work-up and Isolation: After cooling to room temperature, remove the solvent by rotary evaporation. Add toluene (500 mL) and concentrate again to remove any residual thionyl chloride. Dissolve the resulting light yellow oil in CH₂Cl₂ (1000 mL) and wash with brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

-

Amidation: The crude acid chloride is then converted to the corresponding amide.

Step 2: Hofmann Rearrangement to 6-Chloro-2-fluoro-3-methylaniline

-

Reaction Setup: The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.

-

Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding metallic sodium (29 g, 1.26 mol) to anhydrous methanol (1000 mL) under an inert atmosphere.

-

Reaction Execution: To the prepared 2-chloro-5-methyl-6-fluorobenzamide, add the sodium methoxide solution.

-

Hydrolysis: The intermediate from the rearrangement is hydrolyzed by adding water (150 mL) and a 30% sodium hydroxide solution (150 mL) to the reaction mixture. Heat the mixture to reflux for 3 days.

-

Work-up and Purification: After cooling, most of the methanol is removed by rotary evaporation. The residue is partitioned between diethyl ether (Et₂O, 500 mL) and water (500 mL). The aqueous layer is extracted again with Et₂O (250 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by bulb-to-bulb distillation to yield 6-chloro-2-fluoro-3-methylaniline as a colorless oil, which solidifies upon cooling.[2]

Applications in Drug Development

The chloro and fluoro substituents can modulate the electronic environment of the aniline ring, influencing its reactivity in subsequent synthetic steps, such as N-arylation and amide bond formation. These are common reactions in the construction of complex drug molecules. For instance, related structures like 2-chloro-6-methylaniline are known intermediates in the synthesis of Dasatinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[4]

The strategic placement of the fluorine atom can block metabolic oxidation at that position, thereby increasing the drug's half-life. The chlorine atom can serve as a handle for further functionalization or contribute to the overall binding affinity of the molecule to its biological target.

Logical Workflow for the Application of 6-Chloro-2-fluoro-3-methylaniline in Medicinal Chemistry:

Caption: A generalized workflow illustrating the integration of 6-chloro-2-fluoro-3-methylaniline in a drug discovery pipeline.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 6-chloro-2-fluoro-3-methylaniline. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-Chloro-2-fluoro-3-methylaniline is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features, particularly the presence of both chlorine and fluorine substituents, provide medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents with enhanced pharmacological properties. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the creation of next-generation pharmaceuticals.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoro-3-methylaniline

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methylaniline (CAS No. 702640-48-0) is a substituted aniline derivative whose structural complexity presents a valuable case study for spectroscopic analysis.[1][2][3] As a building block in the synthesis of pharmaceuticals and other high-value chemical entities, a comprehensive understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By grounding our interpretations in the fundamental principles of spectroscopy and drawing parallels with structurally related analogs, we offer a robust framework for researchers working with this and similar molecules. Each section details not only the anticipated data but also the underlying chemical principles and standard experimental protocols, ensuring both theoretical depth and practical utility.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of 6-Chloro-2-fluoro-3-methylaniline dictates its chemical properties and, consequently, its spectroscopic characteristics. The molecule features an aniline core with five substituents: an amino group (-NH₂), a methyl group (-CH₃), a fluorine atom (-F), and a chlorine atom (-Cl). The relative positions of these groups create a distinct electronic environment for each atom, which is reflected in the various spectra.

A comprehensive spectroscopic characterization workflow is essential for unambiguous structure confirmation. This typically involves a multi-technique approach to gather complementary information.

Caption: Workflow for the comprehensive spectroscopic characterization of a chemical entity.

Below is the annotated structure of 6-Chloro-2-fluoro-3-methylaniline, which will be referenced throughout this guide.

Sources

1H NMR spectrum of 6-Chloro-2-fluoro-3-methylaniline

An In-Depth Technical Guide to the 1H NMR Spectrum of 6-Chloro-2-fluoro-3-methylaniline: Analysis and Interpretation for Researchers

Abstract

This technical guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-2-fluoro-3-methylaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the compound's ¹H NMR spectrum. It covers the predicted chemical shifts, coupling constants, and multiplicity of the proton signals. Furthermore, this guide outlines a standard experimental protocol for acquiring high-quality NMR data and discusses the underlying principles of spectral analysis for substituted anilines. By integrating theoretical predictions with practical insights, this guide serves as an essential resource for the structural elucidation and quality control of 6-Chloro-2-fluoro-3-methylaniline.

Introduction

6-Chloro-2-fluoro-3-methylaniline is a substituted aniline derivative with significant applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals. The precise arrangement of the chloro, fluoro, methyl, and amino groups on the benzene ring dictates its reactivity and biological activity. Therefore, unambiguous structural confirmation is a critical aspect of its use in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic compounds in solution.[1] ¹H NMR, in particular, provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-Chloro-2-fluoro-3-methylaniline, offering a predictive framework for its interpretation, which is essential for its synthesis, characterization, and application in various scientific fields.

Molecular Structure and Predicted ¹H NMR Features

The molecular structure of 6-Chloro-2-fluoro-3-methylaniline presents a unique substitution pattern on the aromatic ring, which gives rise to a distinct ¹H NMR spectrum. The substituents—amino (-NH₂), methyl (-CH₃), fluorine (-F), and chlorine (-Cl)—each exert specific electronic effects (both inductive and resonance) that influence the chemical shifts of the aromatic protons.

-

Amino Group (-NH₂): A strong electron-donating group that shields ortho and para protons, shifting their signals upfield (to lower ppm values).[2]

-

Methyl Group (-CH₃): A weak electron-donating group that provides slight shielding to ortho and para protons.

-

Fluorine (-F): An electron-withdrawing group via induction but electron-donating through resonance. It also introduces spin-spin coupling with nearby protons.

-

Chlorine (-Cl): An electron-withdrawing group that deshields nearby protons, shifting their signals downfield (to higher ppm values).

Based on these effects, we can predict the following features in the ¹H NMR spectrum:

-

Two distinct signals in the aromatic region for the two aromatic protons.

-

A singlet for the methyl group protons.

-

A broad singlet for the amine protons, which may exchange with deuterium in the presence of D₂O.

.dot

Caption: Molecular structure of 6-Chloro-2-fluoro-3-methylaniline with labeled substituents.

Experimental Protocol for ¹H NMR Data Acquisition

This section outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of 6-Chloro-2-fluoro-3-methylaniline.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe the -NH₂ protons more clearly.

-

Concentration: Accurately weigh 5-10 mg of 6-Chloro-2-fluoro-3-methylaniline and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

| Parameter | Recommended Value | Purpose |

| Spectrometer Frequency | 400 MHz | Higher fields provide better signal dispersion and resolution. |

| Pulse Sequence | Standard 1D Proton | For routine ¹H NMR acquisition. |

| Number of Scans | 16-64 | To improve signal-to-noise ratio. |

| Relaxation Delay | 2-5 seconds | To allow for full relaxation of protons between scans. |

| Acquisition Time | 2-4 seconds | To ensure good digital resolution. |

| Spectral Width | 12-16 ppm | To cover the entire expected range of proton chemical shifts. |

| Temperature | 298 K (25 °C) | For standard room temperature measurements. |

.dot

Caption: A streamlined workflow for acquiring and processing the 1H NMR spectrum.

Detailed Spectral Analysis and Interpretation

Due to the limited availability of a publicly accessible, fully assigned experimental ¹H NMR spectrum for 6-Chloro-2-fluoro-3-methylaniline, the following analysis is based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are referenced to TMS at 0 ppm. The values are estimates and may vary depending on the solvent and other experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | - | 2H |

| Aromatic H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 | 1H |

| Aromatic H-4 | ~6.6 - 6.8 | Triplet-like (t) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-9 | 1H |

| -CH₃ | ~2.1 - 2.3 | Singlet (s) | - | 3H |

Interpretation of Signals

-

-NH₂ Protons (δ ~3.5 - 4.5): The amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature. In a CDCl₃ solution, it is expected in this range.

-

Aromatic Protons (δ ~6.6 - 7.0):

-

H-5 (δ ~6.8 - 7.0): This proton is expected to be the most downfield of the aromatic signals. It is ortho to the chlorine atom (deshielding) and meta to the amino group (shielding). It will be split into a doublet of doublets by coupling to H-4 (ortho-coupling, ³J) and the fluorine atom at position 2 (meta-coupling, ⁴J).

-

H-4 (δ ~6.6 - 6.8): This proton is ortho to the amino group (shielding) and para to the chlorine atom (deshielding). It will be split by both the adjacent H-5 proton (ortho-coupling, ³J) and the fluorine atom at position 2 (ortho-coupling, ³J). The similar magnitude of these two coupling constants may cause the signal to appear as a triplet or a triplet-like multiplet.

-

-

-CH₃ Protons (δ ~2.1 - 2.3): The methyl group protons are adjacent to the aromatic ring and will appear as a sharp singlet as there are no neighboring protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Troubleshooting and Data Integrity

-

Broad -NH₂ Signal: The broadness of the amine proton signal is normal. To confirm its identity, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -NH₂ protons to be replaced by deuterium, leading to the disappearance of this signal from the spectrum.

-

Impurity Peaks: Small, unidentifiable peaks in the spectrum may be due to residual solvent or impurities in the sample. It is crucial to use high-purity solvents and samples for accurate analysis.

-

Poor Resolution: If the peaks in the aromatic region are not well-resolved, this could be due to poor shimming of the magnet. Re-shimming the instrument can improve the resolution.

Conclusion

The ¹H NMR spectrum of 6-Chloro-2-fluoro-3-methylaniline provides a wealth of information for its structural verification. By understanding the electronic effects of the various substituents, one can confidently predict and interpret the chemical shifts, multiplicities, and coupling constants of the proton signals. This guide provides a solid framework for researchers and scientists to analyze the ¹H NMR spectrum of this important chemical intermediate, ensuring its identity and purity in research and development applications.

References

-

Shanghai Amole Biotechnology Co., Ltd. (2025). 6-Chloro-2-fluoro-3-methylaniline. Chemsrc.com. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

- Gogoi, P., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubChem. (n.d.). Aniline. National Institutes of Health. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Dahlqvist, K. I. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica.

-

University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR of 6-Chloro-2-fluoro-3-methylaniline

Introduction

6-Chloro-2-fluoro-3-methylaniline is a substituted aromatic amine of significant interest in the fields of pharmaceutical and materials science. Its structural complexity, arising from the varied electronic effects of its substituents, makes ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this molecule, offering insights into the prediction of chemical shifts and coupling constants, experimental best practices, and a detailed interpretation of the spectral data. The principles discussed herein are grounded in the fundamental concepts of substituent effects on aromatic systems and serve as a practical reference for researchers engaged in the synthesis and analysis of complex organic molecules.

Molecular Structure and Predicted ¹³C NMR Spectrum

The structure of 6-Chloro-2-fluoro-3-methylaniline presents a unique substitution pattern on the benzene ring. The interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups with the electron-withdrawing and inductively affecting chloro (-Cl) and fluoro (-F) groups governs the electron density at each carbon atom, thereby influencing their respective chemical shifts. Furthermore, the presence of the fluorine atom introduces characteristic carbon-fluorine (C-F) spin-spin coupling, which is a powerful diagnostic feature in the ¹³C NMR spectrum.

Substituent Effects on Chemical Shifts

The chemical shift of each carbon atom in the benzene ring can be predicted by considering the additive effects of each substituent. The amino group is a strong activating group, donating electron density via resonance, particularly to the ortho and para positions, causing an upfield shift (lower ppm).[1][2] Conversely, the halogen atoms (Cl and F) are deactivating due to their inductive electron withdrawal, which deshields the carbon atoms and leads to a downfield shift (higher ppm).[3][4] The methyl group is a weak activating group, donating electron density through hyperconjugation and induction.[5]

The following logical workflow illustrates the key considerations for predicting the ¹³C NMR spectrum of 6-Chloro-2-fluoro-3-methylaniline.

Caption: A flowchart of the experimental procedure for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of 6-Chloro-2-fluoro-3-methylaniline is a rich source of structural information. A thorough understanding of substituent effects and C-F coupling phenomena allows for a confident prediction and interpretation of the spectrum. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible data. This comprehensive approach ensures the accurate characterization of this and other complex substituted aromatic compounds, which is paramount in the rigorous environment of research and drug development.

References

- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Aston University.

- How do I know if my unknown contains a fluorine atom(s)? … Part 2 - ACD/Labs. (2008, April 24). ACD/Labs.

- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731–736.

- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate.

- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025, August 6). ResearchGate.

- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI.

- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.).

- CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023, October 21). Journal of Undergraduate Chemistry Research.

- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate.

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259.

- Predicting 13C NMR Spectra by DFT Calculations. (n.d.). The Journal of Physical Chemistry A.

- Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.). SciSpace.

- Carbon-fluorine coupling constants, n J CF . (n.d.). ResearchGate.

- 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.

- The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018, April 25). PubMed.

- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

A Guide to the Infrared Spectroscopy of Halogenated Anilines for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of Fourier-Transform Infrared (FTIR) spectroscopy in the analysis of halogenated anilines. This class of compounds is of significant interest in medicinal chemistry and materials science, and a thorough understanding of their spectroscopic properties is crucial for identification, structural elucidation, and quality control. This guide moves beyond a simple recitation of spectral data, offering insights into the underlying electronic and vibrational phenomena that govern the infrared absorption of these molecules.

The Vibrational Landscape of Halogenated Anilines: A Tale of Electronic Effects

The infrared spectrum of a molecule is a unique fingerprint, revealing the vibrational motions of its constituent chemical bonds. In halogenated anilines, the positions of key absorption bands are dictated by a delicate interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing halogen substituent (-X) on the aromatic ring. These interactions are primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma (σ) bonds. This effect is strongest at the carbon atom directly bonded to the halogen and diminishes with distance.

-

Resonance Effect (+M/-M): The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the π-system of the aromatic ring (a +M effect), increasing electron density, particularly at the ortho and para positions. Conversely, halogens can also donate their lone pairs into the ring via resonance (a +M effect), but their strong inductive effect usually dominates.

The net result of these competing effects influences the bond strengths and, consequently, the vibrational frequencies of the N-H, C-N, and C-X bonds.

Caption: A streamlined workflow for acquiring ATR-FTIR spectra of solid halogenated anilines.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol.

-

Allow the spectrometer to purge with dry air or nitrogen for at least 15-30 minutes to minimize interference from atmospheric water vapor and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

-

-

Sample Application:

-

Place a small amount (typically a few milligrams) of the solid halogenated aniline sample directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to the sample to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can affect the reproducibility of the spectrum.

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample. A typical measurement range is 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans at a resolution of 4 cm⁻¹). [1]

-

-

Data Processing:

-

The raw ATR spectrum should be processed using the spectrometer's software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

If the baseline of the spectrum is sloped or curved, a baseline correction may be necessary for accurate peak identification and analysis.

-

-

Cleaning:

-

After the measurement is complete, retract the press arm and carefully clean the sample from the ATR crystal using a suitable solvent and a soft cloth.

-

Quantitative Analysis of Halogenated Anilines

FTIR spectroscopy can also be employed for the quantitative analysis of halogenated anilines, for instance, to determine the concentration of a specific isomer in a mixture or to quantify impurities. [2][3]This is typically achieved by creating a calibration curve based on Beer-Lambert's Law, which relates the absorbance of a specific band to the concentration of the analyte.

Key considerations for quantitative FTIR analysis include:

-

Selection of a unique and strong absorption band: Choose a band that is unique to the analyte of interest and has minimal overlap with bands from other components in the mixture.

-

Consistent sample preparation: Ensure that the path length and sample concentration are carefully controlled. For ATR, consistent pressure is crucial.

-

Development of a robust calibration model: Prepare a series of standards with known concentrations and measure their absorbance to construct a calibration curve.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of halogenated anilines. By understanding the interplay of electronic effects and their influence on the vibrational frequencies of key functional groups, researchers can confidently identify these compounds, elucidate their substitution patterns, and even perform quantitative analyses. The experimental protocols outlined in this guide provide a solid foundation for obtaining high-quality, reproducible FTIR spectra, enabling deeper insights into the chemistry of this important class of molecules.

References

-

A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. (n.d.). E-Journal of Chemistry. Retrieved from [Link]

-

m-CHLOROANILINE, HYDROCHLORIDE - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Vibrational Spectra and Theoretical Calculations of cis- and trans-3-Fluoro-N-methylaniline in the Neutral (S(0)) and Cationic (D(0)) Ground States. (2016). The Journal of Physical Chemistry A. [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f). (n.d.). ResearchGate. Retrieved from [Link]

-

The IR Spectrum of 3-chloroaniline. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]

-

IR Comparison. (n.d.). Retrieved from [Link]

-

(a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of poly(2-chloroaniline)/CuO nanocomposite with 5% CuO nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]

-

o-Chloroaniline, hydrochloride. (n.d.). SpectraBase. Retrieved from [Link]

-

Solved The following IR spectra is of .4-bromoanilinr | Chegg.com. (2016, October 10). Retrieved from [Link]

-

4-Bromoaniline. (n.d.). PubChem. Retrieved from [Link]

-

p-Chloroaniline. (n.d.). NIST WebBook. Retrieved from [Link]

-

p-Chloroaniline. (n.d.). NIST WebBook. Retrieved from [Link]

-

p-Chloroaniline - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Ortho-chloranil - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

INTRAMOLECULAR HYDROGEN BONDING AND THE ANHARMONICITY OF THE NH2 STRETCHING VIBRATIONS IN SUBSTITUTED ANILINES. (n.d.). ResearchGate. Retrieved from [Link]

-

o-Chloroaniline. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzene and its derivatives. (n.d.). Retrieved from [Link]

-

Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. (n.d.). International Journal of Engineering Research & Management Technology. Retrieved from [Link]

-

25.5 Spectroscopic Properties. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

Substituent Effect on the Fifth Overtones of the Aryl C-H Stretching Vibrations in Disubstituted Benzenes. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

FTIR spectrum of the 4-chloroaniline single crystal. (n.d.). ResearchGate. Retrieved from [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

Studies on the hydrogen bonding of aniline's derivatives by FT-IR. (n.d.). ResearchGate. Retrieved from [Link]

-

p-Fluoroaniline. (n.d.). NIST WebBook. Retrieved from [Link]

-

Solid phase ATR‐FTIR spectra to characterize the functionalized surface and prove the desired chemical modification after each step of the synthetic procedure. (n.d.). ResearchGate. Retrieved from [Link]

-

Proximity Effects of Substituents on Halogen Bond Strength. (2021). Journal of Physical Chemistry A. [Link]

-

Substituent effects on the physical properties and pKa of aniline. (2000). International Journal of Quantum Chemistry. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

25.5 Spectroscopic Properties. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. (n.d.). Semantic Scholar. Retrieved from [Link]

-

ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.). TrAC Trends in Analytical Chemistry. Retrieved from [Link]

-

ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹ region. (n.d.). ResearchGate. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Combination of FTIR Spectroscopy and Chemometric Method on Quantitative Approach - A Review. (2021). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

-

Group vibrations of substituted benzenes—II. Planar CH deformations and ring stretching and bending modes of chlorinated benzenes. (n.d.). Semantic Scholar. Retrieved from [Link]

-

An infrared study of the C=N stretching frequency in N-benzylideneaniline derivatives. (1967). Chemical & Pharmaceutical Bulletin. [Link]

-

Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. (2016). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. (n.d.). ResearchGate. Retrieved from [Link]

-

Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.). Retrieved from [Link]

-

Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields: A brief review. (2022). Reviews in Analytical Chemistry. [Link]

-

Application of FTIR Spectroscopy for Quantitative Analysis of Blood Serum: A Preliminary Study. (2021). Diagnostics. [Link]

-

Solved 1. The three IR spectra are of ortho, meta, and para | Chegg.com. (2022, November 23). Retrieved from [Link]

-

Simultaneous determination of ortho-, meta- and para-xylene by flow injection-Fourier transform infrared spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

IR spectra showing the shifted CN stretching frequency upon protonation. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylaniline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-2-fluoro-3-methylaniline, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, commercial availability, synthesis, and critical role as a pharmaceutical intermediate.

Introduction: The Strategic Importance of Halogenated Anilines in Drug Discovery

Halogenated anilines are a cornerstone of pharmaceutical synthesis, prized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic incorporation of chlorine and fluorine atoms, as seen in 6-Chloro-2-fluoro-3-methylaniline, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. This particular scaffold offers a unique combination of steric and electronic features, making it a valuable starting material for the synthesis of complex therapeutic agents.

Chemical Identity and Properties

6-Chloro-2-fluoro-3-methylaniline is an organic compound with the following identifiers:

| Property | Value |

| CAS Number | 702640-48-0[1][2] |

| Molecular Formula | C₇H₇ClFN[1][3] |

| Molecular Weight | 159.59 g/mol [1][3] |

| IUPAC Name | 6-Chloro-2-fluoro-3-methylaniline |

| Synonyms | 2-Chloro-6-fluoro-3-methylaniline |

Physical properties of this compound include a boiling point of approximately 205.9 °C at 760 mmHg and a density of around 1.3 g/cm³.[1] It typically presents as a liquid at room temperature.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials. 6-Chloro-2-fluoro-3-methylaniline is available from several reputable chemical suppliers, ensuring a stable supply chain for laboratory-scale synthesis to pilot-plant production.

Table of Commercial Suppliers:

| Supplier | Product Name | Purity | CAS Number |

| Thermo Scientific (Alfa Aesar) | 6-Chloro-2-fluoro-3-methylaniline, 97% | 97% | 702640-48-0[4] |

| Sigma-Aldrich | 6-Chloro-2-fluoro-3-methylaniline | Not specified | 702640-48-0 |

| Shanghai Amole Biotechnology Co., Ltd. | 6-Chloro-2-fluoro-3-methylaniline | Not specified | 702640-48-0[1] |

| EvitaChem | 6-Chloro-3-fluoro-2-methylaniline | Not specified | 702640-48-0[2] |

| BLD Pharm | 6-Chloro-2-fluoro-3-methylaniline | Not specified | 702640-48-0 |

| Matrix Scientific | 2-Chloro-6-fluoro-3-methylaniline | Not specified | 886501-03-7[5] |

Note: Researchers should always verify the purity and specifications with the supplier before procurement.

Synthesis of 6-Chloro-2-fluoro-3-methylaniline: A Representative Pathway

The synthesis of 6-Chloro-2-fluoro-3-methylaniline can be achieved through a multi-step process, often starting from more readily available precursors. While specific patented methodologies may vary, a general synthetic approach can be outlined based on established organic chemistry principles. A plausible synthetic route is described in the literature, starting from Carbamic acid, N-(6-chloro-2-fluoro-3-methylphenyl)-, methyl ester.[3]

Sources

- 1. 6-Chloro-2-fluoro-3-methylaniline Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. Buy 6-Chloro-3-fluoro-2-methylaniline (EVT-13423050) [evitachem.com]

- 3. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. 6-Chloro-2-fluoro-3-methylaniline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. matrixscientific.com [matrixscientific.com]

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

An In-depth Technical Guide to the Purity Analysis of 6-Chloro-2-fluoro-3-methylaniline

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is fundamentally derived from the purity of its precursors. 6-Chloro-2-fluoro-3-methylaniline (CAS: 702640-48-0, Molecular Formula: C₇H₇ClFN) is a key chemical building block, or intermediate, used in the synthesis of complex APIs.[1][2] Its molecular structure, featuring chloro, fluoro, and methyl substitutions on an aniline core, makes it a versatile reagent. However, these same reactive sites can give rise to a range of impurities during synthesis and storage.

Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a regulatory and safety imperative.[3] Even trace impurities can be carried through subsequent synthetic steps, potentially impacting the final drug's efficacy, safety, and stability, leading to product recalls or delayed regulatory approvals.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the purity analysis of 6-Chloro-2-fluoro-3-methylaniline. It moves beyond simple protocols to explain the causality behind methodological choices, grounded in authoritative standards from the International Council for Harmonisation (ICH) and established analytical science.[4][5]

Understanding the Impurity Landscape

A robust purity analysis begins with a theoretical understanding of the potential impurities that may be present. These are typically categorized based on their origin. According to ICH Q11, understanding impurity formation pathways is an essential part of process development and control.[4]

-

Process-Related Impurities: These arise from the manufacturing process itself.

-

Starting Materials & Intermediates: Incomplete reactions can lead to the presence of unreacted starting materials or penultimate intermediates. A common synthesis route may involve the reduction of a nitro-aromatic precursor, meaning residual nitro-compounds could be present.[6]

-

Isomeric Impurities: The synthesis of substituted anilines can often produce positional isomers, which may have similar physical properties but different toxicological profiles. Examples include 2-chloro-6-fluoro-3-methylaniline or other isomers formed during halogenation or amination steps.[7]

-